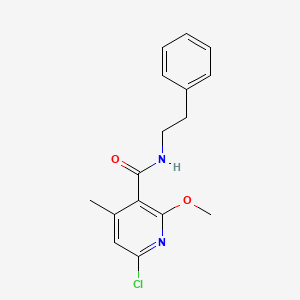

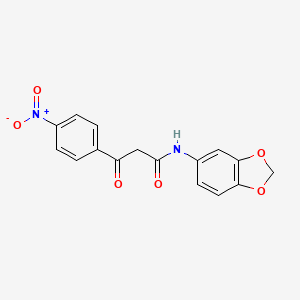

4-(2,6-diallyl-1,2,5,6-tetrahydro-3-pyridinyl)-1,6-heptadien-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-diallyl-1,2,5,6-tetrahydro-3-pyridinyl)-1,6-heptadien-4-ol, also known as THP-1, is a compound that has been extensively studied for its potential use in various scientific applications. THP-1 is a natural product that is found in a number of plants, including the bark of the African tree, Annona senegalensis. The compound has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for further study.

Scientific Research Applications

Catalysts for Isomerization and Asymmetric Induction

Research has shown that optically active compounds, such as those involving complex pyrrolidinyl structures, serve as catalysts for enantioselective beta-elimination of meso-epoxides, demonstrating high enantioselectivity and reactivity. This application is critical for producing substances with specific optical activities, which are important in pharmaceuticals and fine chemicals (Bertilsson, Södergren, & Andersson, 2002).

Polymer Synthesis and Supernucleophilic Reagents

The synthesis and polymerization of diallylaromatic amines, including compounds with supernucleophilic properties, have been explored. These polymers containing supernucleophilic groups are synthesized through cyclopolymerization and copolymerization processes, highlighting the versatility of such organic compounds in creating materials with specific functional properties (Huang, Jing-wu, Aili, & Yu, 1996).

Structural Role in Molecular Architecture

The role of side chains in influencing the structural properties of oligopyridine-dicarboxamide strands has been examined. These studies reveal how modifications at the molecular level can affect the dimerization constants and the stability of double helices, providing insights into the design of molecular structures for specific functions (Haldar, Jiang, Leger, & Huc, 2007).

Nucleophilic Catalysis

Investigations into the catalysis by 4-(dialkylamino)pyridines have highlighted their role in various synthetically useful transformations, including esterification of alcohols by acid anhydrides. This research underscores the significance of such compounds in facilitating chemical reactions through nucleophilic catalysis, demonstrating their utility in organic synthesis (Spivey & Arseniyadis, 2004).

Ligands in Coordination Chemistry

The synthesis of complexes involving group 4 metal ions and the use of specific ligands, including pyridine-based ones, illustrate the importance of these compounds in forming coordination compounds with metal ions. Such research aids in the development of new materials with potential applications in catalysis and materials science (Bertolasi et al., 2007).

properties

IUPAC Name |

4-[2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridin-5-yl]hepta-1,6-dien-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO/c1-5-9-15-11-12-16(17(19-15)10-6-2)18(20,13-7-3)14-8-4/h5-8,12,15,17,19-20H,1-4,9-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVGMJAPHVATPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC=C(C(N1)CC=C)C(CC=C)(CC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)

![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)

![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5526821.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)

![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)

![{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526842.png)

![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)